3-Nitro-2-propan-2-yloxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

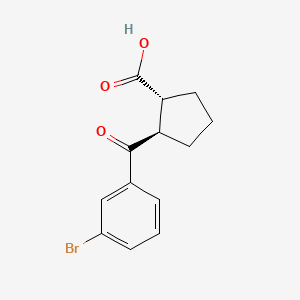

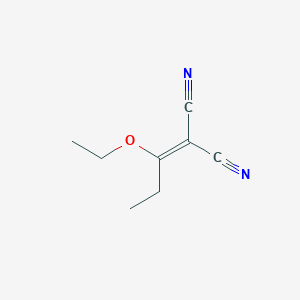

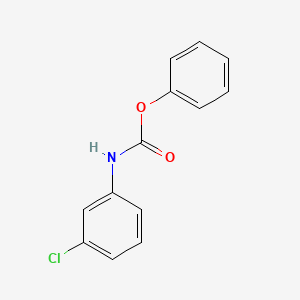

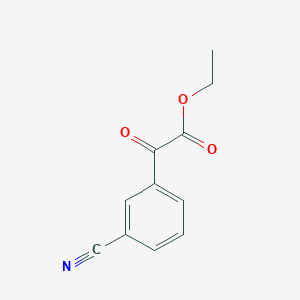

3-Nitro-2-propan-2-yloxybenzoic acid (NPBA) is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid, which is a carboxylic acid, and is composed of a benzene ring with an oxygen-containing group and a nitro group. NPBA is used as an intermediate in the synthesis of various compounds and has been studied for its potential applications in a number of fields, including drug development, biochemistry, and physiology.

科学的研究の応用

Coordination Chemistry and Luminescence

A study focused on the synthesis of Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid, exploring their structures, physical properties, and anticonvulsant activities. These compounds exhibit unique bonding features and physical properties that contribute to their anticonvulsant activities (D'angelo et al., 2008). Another investigation assessed thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence, highlighting their potential in luminescence applications (Viswanathan & Bettencourt-Dias, 2006).

Pharmaceutical and Biochemical Research

Research has also explored the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid for applications in medicine and dye production, indicating its importance as an intermediate in the synthesis of various pharmaceuticals (Qun, 2010). Additionally, the synthesis of Dabigatran Etexilate, an anticoagulant drug, from 3-nitro-4-chlorobenzoic acid through several chemical transformations, underscores the role of nitrobenzoic acid derivatives in drug synthesis (Guohua, 2013).

Materials Science

In materials science, nitrobenzoic acid derivatives have been investigated for their potential in the synthesis of liquid-crystalline compounds and the study of their molecular structures and interactions. One study detailed the fixation of multilayered structures in liquid-crystalline complexes involving benzoic acid derivatives, which could have implications for the development of novel materials (Kishikawa, Hirai, & Kohmoto, 2008).

Analytical and Environmental Applications

Another research focus is the evaluation of substrate specificity of 3-nitrobenzoic acid dioxygenase for the biodegradation of nitroaromatic compounds, highlighting the environmental applications of understanding and utilizing these biochemical pathways for pollutant degradation (Tomita, Katsuyama, & Ohnishi, 2021).

Safety and Hazards

The safety data sheet for a related compound, 3-Nitrobenzoic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . It’s recommended to wash skin thoroughly after handling, avoid release to the environment, and wear eye/face protection . If in eyes, rinse cautiously with water for several minutes and get medical advice if eye irritation persists .

作用機序

Target of Action

The primary target of 3-Nitro-2-propan-2-yloxybenzoic acid is succinate dehydrogenase , a key enzyme in the citric acid cycle . This enzyme plays a crucial role in energy production within cells, particularly in the mitochondria, the “powerhouses” of the cell .

Mode of Action

3-Nitro-2-propan-2-yloxybenzoic acid acts as an irreversible inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle . This disruption leads to a deficiency in ATP, the main source of cellular energy, and an overproduction of free radicals .

Biochemical Pathways

The inhibition of succinate dehydrogenase disrupts the citric acid cycle, leading to a decrease in ATP production and an increase in free radical generation . This can result in oxidative stress, which can damage cellular structures and lead to cell death .

Result of Action

The action of 3-Nitro-2-propan-2-yloxybenzoic acid leads to cellular hypoxia and damage due to ATP deficiency and free radical production . In particular, it can cause damage to neurons in the brain, leading to symptoms reminiscent of neurodegenerative diseases like Huntington’s disease .

特性

IUPAC Name |

3-nitro-2-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-9-7(10(12)13)4-3-5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVRRWKNAJCNEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284457 |

Source

|

| Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81957-22-4 |

Source

|

| Record name | NSC37274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)